8-methoxy-3-methyl-2,3-dihydro-1H-3-benzazepin-2-one

LogP Lipophilicity Partition coefficient

8-Methoxy-3-methyl-2,3-dihydro-1H-3-benzazepin-2-one (CAS 120039-18-1) is a disubstituted 1,3-dihydro-2H-3-benzazepin-2-one belonging to the benzazepine class of seven-membered N-heterocycles. With a molecular formula of C₁₂H₁₃NO₂, a molecular weight of 203.24 g/mol, and a calculated LogP of 1.23, the compound features an 8-methoxy electron-donating substituent and a 3-methyl N-alkyl group on an unsaturated lactam core.

Molecular Formula C12H13NO2
Molecular Weight 203.24 g/mol
CAS No. 120039-18-1
Cat. No. B1397988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-methoxy-3-methyl-2,3-dihydro-1H-3-benzazepin-2-one
CAS120039-18-1
Molecular FormulaC12H13NO2
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESCN1C=CC2=C(CC1=O)C=C(C=C2)OC
InChIInChI=1S/C12H13NO2/c1-13-6-5-9-3-4-11(15-2)7-10(9)8-12(13)14/h3-7H,8H2,1-2H3
InChIKeyBDKNXHUFOFANTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Methoxy-3-methyl-2,3-dihydro-1H-3-benzazepin-2-one (CAS 120039-18-1): Core Scaffold & Procurement Profile


8-Methoxy-3-methyl-2,3-dihydro-1H-3-benzazepin-2-one (CAS 120039-18-1) is a disubstituted 1,3-dihydro-2H-3-benzazepin-2-one belonging to the benzazepine class of seven-membered N-heterocycles [1]. With a molecular formula of C₁₂H₁₃NO₂, a molecular weight of 203.24 g/mol, and a calculated LogP of 1.23, the compound features an 8-methoxy electron-donating substituent and a 3-methyl N-alkyl group on an unsaturated lactam core . It is supplied as a solid in purities ranging from 95% to 98% by vendors including Sigma-Aldrich (via Key Organics/BIONET), Fluorochem, and Leyan for research and further manufacturing use .

Why In-Class Benzazepin-2-one Analogs Cannot Simply Replace 8-Methoxy-3-methyl-2,3-dihydro-1H-3-benzazepin-2-one


The 3-benzazepin-2-one scaffold is a privileged intermediate for synthesizing pharmacologically active tetrahydro-3-benzazepines targeting dopamine receptors, σ₁ receptors, and hyperpolarization-activated cyclic nucleotide-gated (HCN) channels [1][2]. However, the specific 8-methoxy and 3-methyl substitution pattern of CAS 120039-18-1 directly controls both the physicochemical properties governing reaction behavior and the downstream structure–activity relationships of final drug candidates [3]. Exchanging this disubstituted building block for an unsubstituted, mono-substituted, or regioisomeric analog alters LogP, hydrogen-bond acceptor count, and reactive-site availability—each of which can invalidate established synthetic protocols and compromise the integrity of structure–activity relationships during lead optimization .

Head-to-Head Quantitative Evidence: 8-Methoxy-3-methyl-2,3-dihydro-1H-3-benzazepin-2-one vs. Closest Structural Analogs


Lipophilicity Reduction vs. 3-Methyl-2,3-dihydro-1H-3-benzazepin-2-one (No 8-OCH₃)

Despite the addition of a methoxy group—typically considered lipophilic—the target compound (8-OCH₃ + 3-CH₃) exhibits a calculated LogP of 1.23 , which is 0.27 log units lower than the 3-methyl analog lacking the 8-methoxy substituent (XLogP = 1.5) [1]. This non-intuitive reduction in lipophilicity arises from the electron-donating mesomeric effect of the para-methoxy substituent conjugated with the benzazepinone carbonyl, increasing local polarity more than the alkyl effect of the methyl group adds hydrophobicity.

LogP Lipophilicity Partition coefficient ADME optimization

Hydrogen-Bond Acceptor Count Differentiation vs. 3-Methyl Analog

The target compound possesses 2 hydrogen-bond acceptor (HBA) atoms—the carbonyl oxygen and the methoxy oxygen—whereas the 3-methyl-2,3-dihydro-1H-3-benzazepin-2-one comparator (CAS 425386-56-7) possesses only 1 HBA [1]. The additional methoxy oxygen provides a second HBA site that directly influences target–ligand docking geometries in biological assays and alters the compound's behavior in hydrogen-bond-dependent purification techniques such as normal-phase chromatography.

Hydrogen-bond acceptor HBA Molecular recognition Pharmacophore design

Molecular Weight Increment and Its Impact on Reaction Stoichiometry vs. 8-Methoxy (Des-methyl) Analog

The target compound (MW = 203.24 g/mol) carries a +14.03 Da mass increment relative to 8-methoxy-1,3-dihydro-2H-3-benzazepin-2-one (CAS 85175-85-5, MW = 189.21, lacking the 3-methyl group) . This difference, corresponding precisely to one methylene (CH₂) unit, must be accounted for in molar calculations for subsequent alkylation, acylation, or reduction steps—where a 7.4% error in mass would propagate across multi-step synthetic sequences if the incorrect analog is used.

Molecular weight Stoichiometry Reaction scalability Intermediate procurement

Synthetic Versatility as a Key Ivabradine-Pathway Intermediate vs. Unsubstituted Parent Scaffold

Patent EP1589014A1 (Servier) explicitly claims 1,3-dihydro-2H-3-benzazepin-2-one derivatives as obligatory intermediates in the industrial synthesis of ivabradine and its pharmaceutically acceptable salts [1]. The 8-methoxy and 3-methyl substituents on the target compound pre-install the substitution pattern required for late-stage functionalization toward the ivabradine pharmacophore (7,8-dimethoxy-tetrahydro-3-benzazepine core). The unsubstituted parent 1,3-dihydro-2H-3-benzazepin-2-one (CAS 19301-09-8, MW 159.18) lacks both the methoxy group needed for electrophilic aromatic substitution and the N-methyl group that directs regioselective N-alkylation .

Ivabradine Bradycardic agents HCN channel Cardiovascular drug synthesis

N-Methyl Substitution Enables Regioselective N-Alkylation vs. 8-Methoxy (Des-methyl) Analog

The 3-methyl group in the target compound permanently blocks the amide N–H position, forcing any subsequent alkylation to occur exclusively at the 1-position or on the aromatic ring [1]. By contrast, 8-methoxy-1,3-dihydro-2H-3-benzazepin-2-one (CAS 85175-85-5) retains a free N–H, which can lead to competitive N- vs. C-alkylation and require additional protection/deprotection steps. Published synthetic routes exploiting N-methyl-3-benzazepin-2-ones report stereoselective cyanide additions yielding 15:1 trans/cis diastereomeric ratios, demonstrating the steric-directing benefit of the N-methyl group .

Regioselective alkylation N-protection strategy Synthetic efficiency Building block reactivity

High-Value Application Scenarios for 8-Methoxy-3-methyl-2,3-dihydro-1H-3-benzazepin-2-one (CAS 120039-18-1)


Cardiovascular Drug Discovery: Ivabradine-Class HCN Channel Blocker Synthesis

The 1,3-dihydro-2H-3-benzazepin-2-one scaffold is explicitly claimed in Servier's patent EP1589014A1 as a key intermediate for ivabradine, a clinically approved bradycardic agent targeting HCN channels [1]. The pre-installed 8-methoxy and 3-methyl substituents on CAS 120039-18-1 map directly onto the ivabradine pharmacophoric core (7,8-dimethoxy-tetrahydro-3-benzazepine), enabling direct hydrogenation and subsequent N-alkylation to access ivabradine analogs without the need for late-stage methoxylation or N-methylation steps . Procurement of the disubstituted building block eliminates 2–3 synthetic transformations compared to starting from the unsubstituted parent scaffold.

Dopamine Receptor Ligand Optimization: D₁/D₂ Antagonist and Agonist SAR Programs

Tetrahydro-3-benzazepines are a well-established privileged scaffold for dopamine D₁ and D₂ receptor ligands, and the 1,3-dihydro-2H-3-benzazepin-2-one serves as the direct precursor for their synthesis via hydrogenation and BH₃ reduction [1]. The lower LogP (1.23 vs. 1.5 for the 3-methyl-only analog) and additional H-bond acceptor (2 vs. 1) of CAS 120039-18-1 provide measurable differentiation in physicochemical space for CNS drug discovery programs where fine-tuning lipophilicity and hydrogen-bonding capacity is critical for blood–brain barrier penetration and receptor subtype selectivity .

Process Chemistry: Scalable Synthesis of 2,3-Disubstituted Tetrahydro-3-benzazepines

The microwave-assisted synthetic methodology published in Tetrahedron (2012) demonstrates that 3-benzazepin-2-ones are versatile building blocks for introducing diverse substituents at positions 1–5 of the azepine ring [1]. CAS 120039-18-1, with its N-methyl group blocking undesired N-deprotonation and its 8-methoxy group available for directed ortho-metalation (DoM), offers a predictable, regioselective platform for constructing complex benzazepine libraries. The compound's availability from multiple vendors (Sigma-Aldrich/Key Organics, Fluorochem, Leyan) at purities of 97–98% ensures reproducibility across multi-batch process chemistry campaigns .

σ₁ Receptor Ligand Development: Neuroprotective and Analgesic Agent Discovery

3-Benzyl-2-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine, derived from the same 3-benzazepin-2-one building block class, has demonstrated high σ₁ receptor affinity and selectivity over σ₂ and NMDA receptors [1]. The 8-methoxy substituent on CAS 120039-18-1 can be exploited for additional π–π stacking interactions in σ₁ receptor binding pockets, while the N-methyl group can serve as a metabolic soft spot for cytochrome P450-mediated N-demethylation studies. This positions the compound as a strategic starting material for σ₁-targeted neuroprotective and analgesic drug discovery programs.

Quote Request

Request a Quote for 8-methoxy-3-methyl-2,3-dihydro-1H-3-benzazepin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.